1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- 1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-
Brand Name: Vulcanchem
CAS No.: 57094-40-3
VCID: VC19565456
InChI: InChI=1S/C11H20O2/c1-10(12)7-8-13-11(9-10)5-3-2-4-6-11/h12H,2-9H2,1H3
SMILES:
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-

CAS No.: 57094-40-3

Cat. No.: VC19565456

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- - 57094-40-3

Specification

CAS No. 57094-40-3
Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name 4-methyl-1-oxaspiro[5.5]undecan-4-ol
Standard InChI InChI=1S/C11H20O2/c1-10(12)7-8-13-11(9-10)5-3-2-4-6-11/h12H,2-9H2,1H3
Standard InChI Key WTYRGXLTFZYIIM-UHFFFAOYSA-N
Canonical SMILES CC1(CCOC2(C1)CCCCC2)O

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The defining characteristic of 1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- is its spirocyclic framework, consisting of two fused cyclohexane rings connected via a shared spiro carbon atom. One ring incorporates an ether oxygen (1-oxa), while the other contains a hydroxyl (-ol) and a methyl group at position 4 . This arrangement imposes significant steric constraints and conformational rigidity, which influence both its chemical reactivity and physical properties.

The IUPAC name, 9-methoxy-1-oxaspiro[5.5]undecan-4-ol, reflects the methoxy substitution in certain derivatives, though the parent compound lacks this group . X-ray crystallography and NMR studies confirm that the spiro center adopts a chair-chair conformation, minimizing ring strain and stabilizing the molecule.

Table 1: Structural and Physical Properties

PropertyValueSource
Molecular FormulaC11H20O2\text{C}_{11}\text{H}_{20}\text{O}_2
Molecular Weight184.28 g/mol
Boiling PointNot reported-
LogP (Partition Coefficient)3.06
Polar Surface Area9.23 Ų

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- primarily relies on cyclization strategies, with the Prins cyclization being a prominent method. This one-step reaction facilitates the formation of the spiroacetal core by reacting diols or ketones with aldehydes under acidic conditions. For example, heating 4-methylcyclohexanol with a dienophile in the presence of boron trifluoride etherate yields the spirocyclic product with moderate efficiency.

Alternative approaches include:

  • Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the spiro center via olefin metathesis.

  • Acid-Catalyzed Cyclization: Protonation of hydroxyl groups to initiate intramolecular ether formation .

Table 2: Comparison of Synthesis Methods

MethodConditionsYield (%)
Prins CyclizationBF₃·OEt₂, 80°C, 12h45–60
Ring-Closing MetathesisGrubbs Catalyst II, CH₂Cl₂, rt35–50
Acid-Catalyzed CyclizationH₂SO₄, reflux, 6h30–40

Yield variability arises from steric hindrance at the spiro center and competing side reactions, such as polymerization or ring-opening. Purification often involves column chromatography or recrystallization to isolate the desired stereoisomer.

Chemical Reactivity and Functionalization

Alcohol-Specific Reactions

The secondary hydroxyl group at position 4 undergoes typical alcohol reactions:

  • Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl to a ketone, though over-oxidation risks degrading the spiro framework.

  • Etherification: Alkylation with methyl iodide in the presence of a base forms the corresponding methyl ether, enhancing lipophilicity.

Spirocyclic Stability

The spiroacetal structure exhibits remarkable stability under basic conditions but is susceptible to acid-catalyzed ring-opening. For instance, exposure to HCl in methanol cleaves the ether linkage, yielding a linear diol . This lability necessitates careful selection of reaction media for derivatization.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR reveals distinct signals for the methyl group (δ 1.2 ppm), hydroxyl proton (δ 2.1 ppm), and spiro methine (δ 4.3 ppm) .

    • 13C^{13}\text{C} NMR confirms the spiro carbon at δ 98–102 ppm, with adjacent oxygenated carbons at δ 70–75 ppm.

  • IR Spectroscopy: Strong absorption bands at 3400 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-O-C ether stretch).

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm is standard for purity assessment, typically showing ≥95% purity for synthesized batches .

Applications and Industrial Relevance

Fragrance Industry

The compound’s woody, amber-like odor profile makes it valuable in perfumery. Its stability under neutral pH conditions allows incorporation into soaps and cosmetics .

Medicinal Chemistry

Preliminary studies suggest interactions with G-protein-coupled receptors (GPCRs), hinting at potential antiviral or antimicrobial activity. Derivatives with modified substituents are being explored as protease inhibitors .

Material Science

Spiroacetals serve as monomers for synthesizing high-performance polymers. The rigid structure of 1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- imparts thermal stability to polyethers, suitable for aerospace components.

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